molecular formula C11H10ClNO2 B8448366 methyl 4-chloro-1-methylindole-2-carboxylate

methyl 4-chloro-1-methylindole-2-carboxylate

Cat. No.: B8448366
M. Wt: 223.65 g/mol
InChI Key: PMQWODZYXFCTTM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-methylindole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-methylindole-2-carboxylate typically involves the reaction of 4-chloroindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-methylindole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

Methyl 4-chloro-1-methylindole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-methylindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 1-hydroxyindole-3-carboxylate
  • Indole-3-acetic acid

Uniqueness

Methyl 4-chloro-1-methylindole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

methyl 4-chloro-1-methylindole-2-carboxylate

InChI

InChI=1S/C11H10ClNO2/c1-13-9-5-3-4-8(12)7(9)6-10(13)11(14)15-2/h3-6H,1-2H3

InChI Key

PMQWODZYXFCTTM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C(=O)OC)C(=CC=C2)Cl

Origin of Product

United States

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